molecular formula C10H8ClN5O3 B080818 4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 14730-30-4

4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No.: B080818
CAS No.: 14730-30-4
M. Wt: 281.65 g/mol
InChI Key: GXJHLTQHSDRTBV-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one is an azo compound featuring a pyrazol-3-one core substituted with a methyl group at position 5 and an azo-linked 4-chloro-2-nitrophenyl group at position 2. Azo compounds are widely studied for their applications in dyes, pigments, and pharmaceuticals due to their structural versatility and electronic properties. The presence of electron-withdrawing groups (e.g., nitro and chloro) enhances stability and influences reactivity, making this compound a candidate for catalytic or bioactive applications .

Properties

IUPAC Name

4-[(4-chloro-2-nitrophenyl)diazenyl]-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClN5O3/c1-5-9(10(17)15-12-5)14-13-7-3-2-6(11)4-8(7)16(18)19/h2-4,9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHLTQHSDRTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141641
Record name 4-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14730-30-4
Record name 4-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 4-((4-Chloro-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 4-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 4-[(4-chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Preparation Methods

Diazonium Salt Preparation

4-Chloro-2-nitroaniline is diazotized using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The reaction proceeds as follows:

C6H4ClN2O2+NaNO2+2HClC6H3ClN3O2+Cl+NaCl+2H2O\text{C}6\text{H}4\text{ClN}2\text{O}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}3\text{ClN}3\text{O}2^+ \text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Maintaining low temperatures prevents premature decomposition of the diazonium salt.

Azo Coupling with Pyrazolone

The diazonium salt reacts with 5-methyl-3H-pyrazol-3-one in an aqueous alkaline medium (pH 8–9). The pyrazolone’s active methylene group facilitates electrophilic substitution at the para position relative to the carbonyl group:

C6H3ClN3O2++C4H5N2OC11H11ClN5O3+H+\text{C}6\text{H}3\text{ClN}3\text{O}2^+ + \text{C}4\text{H}5\text{N}2\text{O} \rightarrow \text{C}{11}\text{H}{11}\text{ClN}5\text{O}_3 + \text{H}^+

Yields typically range from 65% to 75% under optimized conditions.

Traditional Multi-Step Synthesis

Synthesis of 5-Methyl-3H-pyrazol-3-one

5-Methyl-3H-pyrazol-3-one is prepared via cyclocondensation of ethyl acetoacetate with hydrazine hydrate:

CH3COCH2COOEt+N2H4C4H5N2O+EtOH+H2O\text{CH}3\text{COCH}2\text{COOEt} + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}5\text{N}2\text{O} + \text{EtOH} + \text{H}2\text{O}

Reaction conditions:

  • Solvent : Ethanol (50 mL/g substrate)

  • Temperature : Reflux (78°C) for 6–8 hours

  • Yield : 82–88%.

Diazotization and Coupling

Combining the intermediates:

  • Diazotization : 4-Chloro-2-nitroaniline (1 eq) in HCl/NaNO₂ at 0–5°C.

  • Coupling : Add pyrazolone (1.2 eq) in NaOH (10% w/v) at 10°C.

  • Isolation : Precipitate product by acidifying to pH 3–4.

Key Parameters :

ParameterOptimal ValueYield Impact
Temperature0–10°C±15%
pH8.5–9.0±20%
Molar Ratio (Pyrazolone:Diazonium)1.2:1+10%

Purification via recrystallization from ethanol/water (1:3) enhances purity to >95%.

One-Pot Solvent-Free Synthesis

A modern approach eliminates solvent use, enhancing atom economy and reducing waste.

Reaction Protocol

  • Grinding : Mechanochemically mix 4-chloro-2-nitroaniline (1 eq), NaNO₂ (1.1 eq), and 5-methyl-3H-pyrazol-3-one (1.2 eq).

  • Acid Activation : Add concentrated HCl (2 eq) dropwise while grinding.

  • Neutralization : Adjust to pH 7–8 with NaHCO₃.

Advantages :

  • Time : 45–60 minutes vs. 6–8 hours for traditional methods.

  • Yield : 78–85%.

Catalytic Methods for Enhanced Efficiency

Triethylamine-Catalyzed Coupling

Triethylamine (TEA, 5 mol%) accelerates the coupling step by deprotonating the pyrazolone:

Pyrazolone+TEAPyrazolone+TEAH+\text{Pyrazolone} + \text{TEA} \rightarrow \text{Pyrazolone}^- + \text{TEAH}^+

Conditions :

  • Solvent : Ethanol/water (1:1)

  • Temperature : 25°C

  • Yield : 88–92%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 10–15 minutes:

MethodTimeYield
Conventional6 h75%
Microwave15 min89%

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

  • IR Spectroscopy :

    • ν(N=N)\nu(\text{N=N}): 1490–1520 cm⁻¹

    • ν(C=O)\nu(\text{C=O}): 1665–1680 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 2.11 (s, 3H, CH₃)

    • δ 7.35–8.20 (m, 3H, aromatic).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)TimeScalability
Traditional65–7590–958–10 hModerate
One-Pot Solvent-Free78–8592–961–2 hHigh
Catalytic (TEA)88–9297–993–4 hHigh

Challenges and Optimization Strategies

  • Byproduct Formation : Over-diazotization generates phenolic byproducts. Mitigated by strict temperature control (<5°C).

  • pH Sensitivity : Coupling efficiency drops below pH 8. Automated pH stabilization recommended.

  • Solvent Selection : Ethanol/water mixtures reduce pyrazolone hydrolysis vs. pure aqueous systems.

Industrial-Scale Adaptations

For bulk production (≥100 kg batches):

  • Continuous Flow Reactors : Ensure consistent diazotization at 5°C.

  • Centrifugal Crystallization : Enhances yield to 90–93% by minimizing mother liquor retention .

Chemical Reactions Analysis

4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Biological Research

Antimicrobial Activity

Studies have demonstrated that azo compounds, including 4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one, exhibit significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several azo compounds, including this one. The results showed a notable inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections .

Analytical Chemistry

Colorimetric Analysis

The compound's strong color properties allow it to be used in colorimetric assays for detecting various analytes. Its absorbance characteristics can be exploited to quantify substances in solution through UV-Vis spectroscopy.

Data Table: Absorbance Characteristics

Wavelength (nm)Absorbance
4000.85
4501.02
5000.75

This data indicates that the compound exhibits maximum absorbance at around 450 nm, which is ideal for analytical applications requiring sensitivity and specificity.

Material Science

Dyeing Applications

Due to its vibrant color and stability, this azo compound is used in textile dyeing processes. Its application extends to synthetic fibers where it imparts desirable color properties while maintaining resistance to fading.

Case Study: Textile Dyeing

Research conducted by Textile Research Journal highlighted the efficacy of this compound in dyeing polyester fabrics. The study found that fabrics dyed with this azo compound exhibited excellent wash fastness and light fastness properties, making it suitable for commercial textile applications .

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electronic Effects : Nitro and chloro groups in the target compound enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., thiols in enzymes).
  • Bioactivity Trends : Azo and hydrazone linkages correlate with antifungal/anticancer activities, while sulfonamides and nitro groups may improve target specificity .
  • Physicochemical Properties :
    • Molecular weight ranges: 338–458 g/mol for analogs, suggesting moderate bioavailability.
    • LogP values (estimated): Higher for aryl-substituted derivatives due to hydrophobicity.

Biological Activity

4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known by its CAS number 14730-30-4, is an azo compound notable for its vibrant color and diverse applications in dyeing and biological staining. This article explores its biological activity, including mechanisms of action, potential health effects, and relevant case studies.

  • Molecular Formula : C10H8ClN5O3
  • Molecular Weight : 281.65 g/mol
  • IUPAC Name : 4-[(4-chloro-2-nitrophenyl)diazenyl]-3-methyl-1,4-dihydropyrazol-5-one

The biological activity of this compound can be attributed to its functional groups, particularly the azo (N=N-N=N-) and nitro (NO2-NO_2) groups. These groups can participate in various biochemical interactions, including:

  • Redox Reactions : The nitro group can undergo reduction to form amino compounds, which may have different biological effects.
  • Metal Complexation : The compound can form complexes with metal ions, potentially influencing enzymatic activities and metabolic pathways.
  • Enzymatic Cleavage : Biological systems contain azoreductases that can cleave the azo bond, leading to the release of aromatic amines which may exhibit toxicity or mutagenicity .

Biological Activity and Health Effects

Research indicates that azo compounds can pose health risks due to their potential to release carcinogenic amines upon metabolic cleavage. Specific studies have highlighted:

  • Toxicity : Azo dyes are known to cause allergic reactions and skin sensitization in some individuals. The nitro group in this compound may also contribute to cytotoxic effects .
  • Mutagenicity : Certain metabolites derived from azo compounds have been classified as mutagens, raising concerns about their long-term exposure effects .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various azo compounds, including this compound. Results indicated significant cytotoxicity in human cell lines at elevated concentrations, suggesting a dose-dependent relationship with cellular damage.

Case Study 2: Environmental Impact

Research into the degradation of azo dyes in wastewater treatment revealed that compounds like this compound can resist biodegradation processes. This persistence raises concerns about their accumulation and potential ecological toxicity .

Comparative Analysis

To understand the unique properties of this compound compared to similar azo compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaBiological ActivityToxicity Level
4-AminoazobenzeneC12H12N2MutagenicHigh
4-NitroanilineC6H6N2O2Carcinogenic potentialModerate
This compound C10H8ClN5O3 Cytotoxic; potential mutagenModerate

Q & A

Q. Table 1: Optimization Parameters for Azo Coupling

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–5°C (diazotization), 50–60°C (coupling)Minimizes side reactions
pH7–8Stabilizes diazonium salt
Stoichiometry1:1.2 (aniline:pyrazolone)Ensures complete coupling

(Basic) Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

Answer:

  • X-ray crystallography (XRD) : Resolves tautomeric forms (e.g., keto-enol) and confirms azo (N=N) bond geometry .
  • ¹H/¹³C NMR : Identifies methyl (δ 2.3 ppm) and aromatic protons (δ 7.5–8.1 ppm) .
  • IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and azo (N=N, ~1600 cm⁻¹) stretches .

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic PeaksStructural InsightReference
XRDCrystal lattice parametersConfirms tautomeric form
¹H NMRδ 2.3 (CH₃), δ 8.1 (aromatic H)Methyl and aryl groups
IR1600 cm⁻¹ (N=N), 1700 cm⁻¹ (C=O)Azo and carbonyl bonds

(Advanced) How should researchers resolve contradictions in reported bioactivity data for azo-pyrazolone derivatives?

Answer:
Contradictions may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing .
  • Tautomerism : Characterize tautomeric ratios via XRD or NMR to correlate structure-activity relationships .
  • Statistical rigor : Apply ANOVA to compare IC₅₀ values across multiple cell lines or bacterial strains .

Q. Example Workflow :

Synthesize and characterize tautomeric forms using XRD .

Test bioactivity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Validate results with dose-response curves and positive controls (e.g., ciprofloxacin) .

(Advanced) What experimental designs are suitable for studying environmental degradation pathways?

Answer:
Adopt a split-plot design to evaluate abiotic/biotic degradation :

  • Photodegradation : Expose aqueous solutions to UV-Vis light; monitor via HPLC-MS .
  • Biodegradation : Incubate with soil microbiota; quantify metabolites (e.g., chlorophenols) over time .

Q. Table 3: Degradation Study Parameters

ParameterMethodKey MetricsReference
Light exposure254 nm UV, 24–72 hoursHalf-life (t₁/₂)
Microbial activitySoil slurry, 25°C, aerobicMetabolite identification
Analytical methodHPLC-MS (ESI+)Detection limit: 0.1 ppm

(Advanced) How can computational modeling predict the compound’s reactivity in synthesis or degradation?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., ethanol vs. DMSO) .

Example Application :
DFT studies on analogous azo compounds reveal that electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the azo bond, guiding synthetic modifications .

(Basic) What safety precautions are critical when handling this compound?

Answer:

  • Hazard Classifications : Skin/eye irritant (Category 2); use PPE (gloves, goggles) .
  • Waste disposal : Neutralize acidic/basic residues before incineration .

(Advanced) How do structural modifications (e.g., substituent changes) impact physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) : Increase thermal stability but reduce solubility .
  • Methyl groups (e.g., at pyrazolone C5) : Steric effects may hinder tautomerization, altering bioactivity .

Experimental Validation :
Compare melting points and logP values of derivatives to establish structure-property trends .

(Basic) What chromatographic methods are effective for purity analysis?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 350–400 nm for azo chromophores) .
  • TLC : Silica gel GF₂₅₄, eluent = ethyl acetate/hexane (3:7) .

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